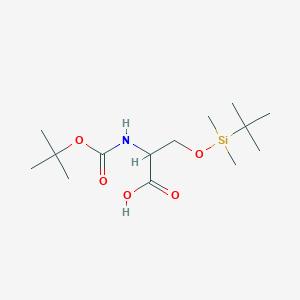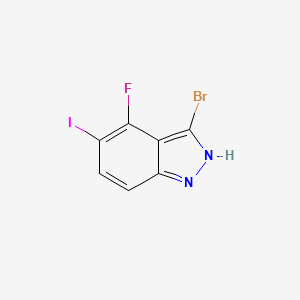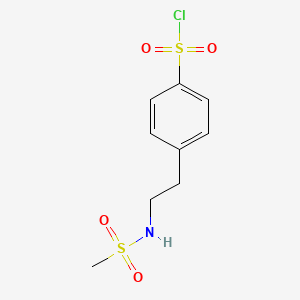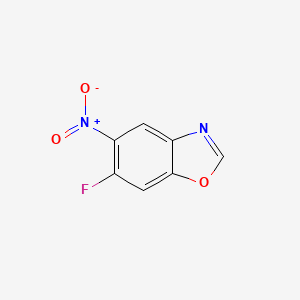![molecular formula C12H8Br2N2O2 B12841886 4,4'-Dibromo-2'-nitro-[1,1'-biphenyl]-2-amine](/img/structure/B12841886.png)
4,4'-Dibromo-2'-nitro-[1,1'-biphenyl]-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Dibromo-2’-nitro-[1,1’-biphenyl]-2-amine: is an organic compound with the molecular formula C12H7Br2NO2 It is a derivative of biphenyl, characterized by the presence of two bromine atoms and a nitro group attached to the biphenyl core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dibromo-2’-nitro-[1,1’-biphenyl]-2-amine typically involves the nitration of 4,4’-dibromobiphenyl. The process begins with the bromination of biphenyl to obtain 4,4’-dibromobiphenyl. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2’ position .
Industrial Production Methods: In an industrial setting, the production of 4,4’-Dibromo-2’-nitro-[1,1’-biphenyl]-2-amine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the concentration of reagents to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-Dibromo-2’-nitro-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: 4,4’-Dibromo-2’-amino-[1,1’-biphenyl]-2-amine.
Substitution: Various substituted biphenyl derivatives.
Oxidation: Oxidized biphenyl compounds.
Applications De Recherche Scientifique
Chemistry: 4,4’-Dibromo-2’-nitro-[1,1’-biphenyl]-2-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials .
Biology and Medicine: They are investigated for their biological activities, including antimicrobial and anticancer properties .
Industry: In the industrial sector, 4,4’-Dibromo-2’-nitro-[1,1’-biphenyl]-2-amine is used in the production of polymers and advanced materials. It is also employed in the development of dyes and pigments .
Mécanisme D'action
The mechanism of action of 4,4’-Dibromo-2’-nitro-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
- 4,4’-Dibromo-2,2’-dinitrobiphenyl
- 4,4’-Dibromo-2,3’-dinitrobiphenyl
- 4,4’-Dibromo-1,1’-biphenyl
Uniqueness: 4,4’-Dibromo-2’-nitro-[1,1’-biphenyl]-2-amine is unique due to the specific positioning of the nitro group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H8Br2N2O2 |
|---|---|
Poids moléculaire |
372.01 g/mol |
Nom IUPAC |
5-bromo-2-(4-bromo-2-nitrophenyl)aniline |
InChI |
InChI=1S/C12H8Br2N2O2/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16(17)18/h1-6H,15H2 |
Clé InChI |
YCNFCXUXHPWOHK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)N)C2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[10,16-bis(3,5-diphenylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B12841804.png)



![N'-[(2-chlorophenyl)sulfonyl]pyridine-2-carboximidohydrazide](/img/structure/B12841834.png)
![2-(Chloromethyl)-5,6-difluorobenzo[D]oxazole](/img/structure/B12841839.png)







